The compound (11|A,16|A)-9,21-Dichloro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione is a synthetic glucocorticoid known as Mometasone Furoate. This compound is primarily used for its anti-inflammatory and immunosuppressive properties in various medical applications, particularly in dermatology and respiratory treatments.
Mometasone Furoate is derived from the steroid structure and is synthesized through complex chemical processes involving chlorination and esterification. It is classified under glucocorticoids, which are steroid hormones that play a crucial role in regulating inflammation and immune response.
The synthesis of Mometasone Furoate involves several key steps:
The synthesis typically employs organic solvents and reagents under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature and pH, are critical for achieving the desired stereochemistry.
Mometasone Furoate has a complex molecular structure characterized by:
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@]4(C)[C@@]3(Cl)[C@@H](O)C[C@]2(C)[C@@]1(OC(=O)c5occc5)C(=O)CCl
WOFMFGQZHJDGCX-ZULDAHANSA-N
Mometasone Furoate can undergo various chemical reactions typical of steroid compounds:
These reactions are often utilized in analytical chemistry to assess the stability and degradation pathways of Mometasone Furoate under different environmental conditions.
Mometasone Furoate exerts its effects primarily through:
Studies have shown that Mometasone Furoate has a high affinity for glucocorticoid receptors, contributing to its potent anti-inflammatory effects compared to other corticosteroids.
Mometasone Furoate is widely used in clinical settings for:
Its efficacy in reducing inflammation while minimizing systemic side effects makes it a preferred choice among glucocorticoids in therapeutic applications.
CAS No.: 4430-97-1
CAS No.: 1910-41-4
CAS No.:
CAS No.: 91698-30-5
CAS No.: 387825-07-2